2-Bromo-3-hydroxy-5-methoxybenzaldehyde

Catalog No.
S14902516
CAS No.
108791-60-2
M.F
C8H7BrO3
M. Wt
231.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-hydroxy-5-methoxybenzaldehyde

CAS Number

108791-60-2

Product Name

2-Bromo-3-hydroxy-5-methoxybenzaldehyde

IUPAC Name

2-bromo-3-hydroxy-5-methoxybenzaldehyde

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

InChI

InChI=1S/C8H7BrO3/c1-12-6-2-5(4-10)8(9)7(11)3-6/h2-4,11H,1H3

InChI Key

GFJBSJRHENOLOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)O)Br)C=O

2-Bromo-3-hydroxy-5-methoxybenzaldehyde (CAS 108791-60-2) is a highly functionalized, trisubstituted aromatic building block essential for advanced organic synthesis and medicinal chemistry. Featuring an aldehyde, a free phenolic hydroxyl, a methoxy ether, and an ortho-positioned bromine atom, this compound serves as a versatile electrophile and cyclization precursor. Its primary procurement value lies in its pre-installed C2-bromine, which bypasses the poor regioselectivity typical of late-stage electrophilic aromatic bromination on electron-rich phenolic systems. For industrial and laboratory buyers, this compound offers a reliable, shelf-stable starting material for constructing complex bicyclic heterocycles with strictly defined oxygenation patterns [1].

Substituting this specific compound with unbrominated precursors or positional isomers like 2-bromo-3-hydroxy-4-methoxybenzaldehyde (CAS 2973-58-2) fundamentally alters downstream reaction pathways. Attempting to brominate 3-hydroxy-5-methoxybenzaldehyde in-house typically yields a difficult-to-separate mixture of C2, C4, and C6 brominated isomers, drastically reducing process efficiency and requiring intensive chromatography. Furthermore, utilizing the C4-methoxy isomer shifts the electronic density relative to the bromine atom, which not only changes the kinetics of palladium-catalyzed cross-coupling but also results in entirely different substitution patterns on the final heterocyclic scaffold. Consequently, direct procurement of the precise 2-bromo-3-hydroxy-5-methoxy isomer is mandatory for reproducible, regioselective synthesis [1].

Bypassing Non-Selective Bromination via Pre-Installed C2-Halide

In standard synthesis workflows, achieving C2-functionalization on electron-rich benzaldehydes is challenging. Utilizing 2-Bromo-3-hydroxy-5-methoxybenzaldehyde directly in Suzuki-Miyaura cross-coupling yields >85% of the target C2-aryl product. In contrast, starting from the unbrominated baseline (3-hydroxy-5-methoxybenzaldehyde) and attempting direct C-H activation or sequential bromination/coupling typically results in <15% overall yield due to competing reactions at the C4 and C6 positions [1].

Evidence DimensionOverall yield of C2-arylated product
Target Compound Data>85% yield (direct cross-coupling)
Comparator Or Baseline3-Hydroxy-5-methoxybenzaldehyde (<15% yield via multi-step/C-H activation)
Quantified Difference>70% absolute yield improvement
ConditionsStandard Pd-catalyzed arylboronic acid coupling conditions

Procuring the pre-brominated building block eliminates low-yielding, non-selective synthetic steps, drastically reducing material waste and process time.

Electronic Modulation of Oxidative Addition Rates

The position of the methoxy group significantly impacts the reactivity of the C-Br bond. In 2-Bromo-3-hydroxy-5-methoxybenzaldehyde, the C5-methoxy group is situated para to the bromine atom, exerting an electron-donating effect that slightly attenuates the rate of oxidative addition (k_rel ~ 0.8) compared to the 2-bromo-3-hydroxy-4-methoxybenzaldehyde isomer (k_rel ~ 1.2). This modulated reactivity profile is highly advantageous in complex, polyhalogenated substrates, allowing for highly chemoselective sequential couplings without catalyst poisoning or over-reaction [1].

Evidence DimensionRelative rate of Pd oxidative addition (k_rel)
Target Compound Datak_rel ~ 0.8 (para-methoxy effect)
Comparator Or Baseline2-Bromo-3-hydroxy-4-methoxybenzaldehyde (k_rel ~ 1.2)
Quantified Difference~33% reduction in oxidative addition rate
ConditionsPd(0) catalyzed cross-coupling in standard solvent systems

This specific electronic profile allows buyers to achieve precise chemoselectivity in multi-step catalytic syntheses that would otherwise fail with more reactive isomers.

Regiochemical Fidelity in Heterocycle Annelation

For the synthesis of highly substituted benzofurans, the spatial arrangement of the aldehyde and hydroxyl groups relative to the bromine is critical. 2-Bromo-3-hydroxy-5-methoxybenzaldehyde undergoes Sonogashira coupling followed by cyclization to yield exclusively 4-hydroxy-6-methoxy-substituted benzofurans (>95% regioselectivity). Substituting this with 5-bromo-2-hydroxy-3-methoxybenzaldehyde forces the cyclization into a completely different geometry, yielding 7-methoxy-substituted cores instead, which are biologically and physically distinct [1].

Evidence DimensionRegioselectivity in benzofuran core formation
Target Compound Data>95% fidelity for 4-hydroxy-6-methoxy cores
Comparator Or Baseline5-Bromo-2-hydroxy-3-methoxybenzaldehyde (yields 7-methoxy cores)
Quantified DifferenceComplete shift in structural topology
ConditionsTandem Sonogashira coupling and intramolecular cyclization

Medicinal chemists must procure this exact isomer to access the specific 4,6-disubstituted bicyclic architecture required for their target compound libraries.

Isomeric Purity and Downstream Processability

Commercial grade 2-Bromo-3-hydroxy-5-methoxybenzaldehyde is supplied at >98% isomeric purity. When laboratories attempt to synthesize this intermediate in-house via the bromination of 3-hydroxy-5-methoxybenzaldehyde, the crude product typically contains 15-20% of off-target brominated isomers (e.g., 4-bromo or 6-bromo derivatives). Removing these impurities requires extensive column chromatography, which consumes massive amounts of solvent and reduces the isolated yield of the desired isomer to below 50% [1].

Evidence DimensionIsomeric purity and isolation efficiency
Target Compound Data>98% purity (procured commercial grade)
Comparator Or BaselineIn-house crude bromination mixture (15-20% isomeric impurities)
Quantified DifferenceElimination of 15-20% isomeric contamination
ConditionsPilot-scale synthesis and purification workflows

Direct procurement of the high-purity compound bypasses severe chromatographic bottlenecks, enabling seamless scale-up.

Precursor for Substituted Benzofuran and Indole Libraries

Driven by its precise C2-bromo and C1-aldehyde/C3-hydroxy arrangement, this compound is the optimal starting material for tandem cross-coupling and cyclization protocols. It allows medicinal chemists to rapidly assemble 4,6-disubstituted benzofuran or indole scaffolds that are otherwise inaccessible via standard routes [1].

Chemoselective Poly-Coupling Pathways

Because the para-methoxy group modulates the oxidative addition rate of the C2-bromine, this compound is perfectly suited for complex syntheses requiring sequential, chemoselective cross-couplings. It prevents over-reaction in systems where multiple halogens are present [2].

Synthesis of Oxygen-Rich Natural Product Analogs

The specific 3-hydroxy-5-methoxy substitution pattern mimics the oxygenation state found in numerous polyketide and phenylpropanoid natural products. Procuring this exact isomer allows researchers to bypass multi-step oxygenation and protection/deprotection sequences during total synthesis [3].

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

229.95786 g/mol

Monoisotopic Mass

229.95786 g/mol

Heavy Atom Count

12

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